Receptor Binding Affinity: UR-3216 vs. Orbofiban
UR-3216's active metabolite UR-2922 binds the human platelet GPIIb/IIIa receptor with a dissociation constant (Kd) below 1 nM, representing exceptionally high affinity. In contrast, the first-generation oral GPIIb/IIIa antagonist orbofiban exhibited substantially lower receptor affinity, which contributed to its clinical failure [1]. The slow dissociation rate of UR-2922 (k(off) = 90 min) further distinguishes it from rapidly dissociating antagonists [1].
| Evidence Dimension | GPIIb/IIIa receptor binding affinity (Kd) |
|---|---|
| Target Compound Data | < 1 nM |
| Comparator Or Baseline | Orbofiban: low affinity (exact Kd not specified, but reported as insufficient for clinical efficacy) |
| Quantified Difference | Sub-nanomolar vs. low affinity |
| Conditions | In vitro human platelet receptor binding assay |
Why This Matters
Sub-nanomolar binding affinity ensures robust target engagement at low systemic exposure, a critical differentiator for achieving consistent pharmacological effect in preclinical thrombosis models.
- [1] Aga Y, Baba K, Tam S, Nakanishi T, Yoneda K, Kita J, Ueno H. UR-3216: a new generation oral platelet GPIIb/IIIa antagonist. Curr Pharm Des. 2004;10(14):1597-601. PMID: 15134558. View Source
